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Abstract
IPI-9119 is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key

enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various

cancers. Developed by Infinity Pharmaceuticals, IPI-9119 has demonstrated significant

preclinical activity, particularly in models of castration-resistant prostate cancer (CRPC). This

technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of

action, and preclinical evaluation of IPI-9119, intended to serve as a valuable resource for

researchers in the fields of oncology and drug development.

Discovery and Rationale
The discovery of IPI-9119 stemmed from the recognition that many cancer cells exhibit a

metabolic shift towards increased de novo fatty acid synthesis to support rapid proliferation and

membrane production.[1][2][3] Fatty Acid Synthase (FASN) is the critical enzyme in this

pathway, making it an attractive therapeutic target.[2][4] IPI-9119 was developed as a potent

and selective inhibitor of the thioesterase domain of FASN. The compound belongs to a series

of tetrazolone carboxamide analogs designed for enhanced potency and oral bioavailability.
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While a detailed, step-by-step synthesis protocol for IPI-9119 is proprietary and contained

within patents (U.S. Patent Nos. 8,546,432 and 9,346,769), the general approach for the

synthesis of related tetrazolone carboxamide FASN inhibitors has been described. The

synthesis likely involves a multi-step process culminating in the formation of the core

tetrazolone ring and subsequent elaboration with the appropriate side chains that contribute to

its high affinity and selectivity for FASN.

Mechanism of Action
IPI-9119 acts as an irreversible inhibitor of FASN by targeting the thioesterase domain. This

covalent modification leads to the inhibition of the final step in fatty acid synthesis, the release

of palmitate. The inhibition of FASN activity by IPI-9119 leads to a cascade of downstream

cellular events.

A key consequence of FASN inhibition is the induction of endoplasmic reticulum (ER) stress.

This is likely due to alterations in membrane lipid composition. ER stress, in turn, leads to the

phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical regulator of protein

synthesis. This results in a global reduction in protein translation, including that of key

oncogenic proteins.

One of the significant downstream effects of IPI-9119 is the downregulation of both full-length

Androgen Receptor (AR) and its splice variants, such as AR-V7, which are critical drivers of

castration-resistant prostate cancer (CRPC). The reduction in AR protein levels is a direct

consequence of the IPI-9119-induced inhibition of protein synthesis.

The overall mechanism of action is depicted in the following signaling pathway diagram:
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Diagram 1: IPI-9119 Mechanism of Action.

Quantitative Preclinical Data
IPI-9119 has demonstrated potent activity in both biochemical and cellular assays. The

following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of IPI-9119

Assay Type Target IC50 Reference

Biochemical Assay FASN 0.3 nM

Cellular Occupancy

Assay
FASN ~10 nM

Table 2: In Vitro Cellular Effects of IPI-9119
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Cell Line(s) Effect
Concentration
Range

Duration Reference

CRPC cells
Inhibition of cell

growth
0.1 - 0.5 µM 6 days

CRPC cells
Induction of cell

cycle arrest
0.1 - 0.5 µM 6 days

CRPC cells
Induction of

apoptosis
0.1 - 0.5 µM 6 days

LNCaP, C4-2

Inhibition of AR-

FL protein

expression

0.05 - 5 µM 6 days

LNCaP-95,

22Rv1

Inhibition of AR-

V7 protein

expression

0.05 - 5 µM 6 days

Table 3: In Vivo Efficacy of IPI-9119

Xenograft Model Treatment Outcome Reference

Castration-Resistant

Prostate Cancer

(CRPC)

100 mg/mL via

subcutaneous pump

infusion for 28 days

Inhibition of tumor

growth

HCT-116 (Colon

Cancer)

200 mg/kg, single oral

dose

Complete and

sustained blockade of

FASN

HCT-116 (Colon

Cancer)

200 mg/kg BID, single

agent for 10 days
No anti-tumor activity

Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of IPI-9119
are provided below.
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Cell Growth Assay
Objective: To determine the effect of IPI-9119 on the proliferation of cancer cell lines.

Methodology:

Seed cancer cells (e.g., LNCaP, 22Rv1, LNCaP-95) in 96-well plates at an appropriate

density.

Allow cells to adhere overnight.

Treat cells with a range of concentrations of IPI-9119 (e.g., 0.01 to 10 µM) or DMSO as a

vehicle control.

Incubate the plates for a specified period (e.g., 6 days).

Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or a

resazurin-based assay.

Measure absorbance or fluorescence and normalize the data to the vehicle-treated control to

determine the percentage of growth inhibition.

Clonogenic Assay
Objective: To assess the long-term effect of IPI-9119 on the ability of single cells to form

colonies.

Methodology:

Plate a low density of cells in 6-well plates.

Treat the cells with various concentrations of IPI-9119 or DMSO.

Incubate the plates for a period sufficient for colony formation (e.g., 2-3 weeks), replacing the

medium with fresh medium containing the compound as needed.

Fix the colonies with a methanol/acetic acid solution.

Stain the colonies with crystal violet.
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Count the number of colonies (typically >50 cells) and express the results as a percentage of

the control.

Western Blot Analysis for AR and AR-V7
Objective: To determine the effect of IPI-9119 on the protein levels of full-length androgen

receptor (AR-FL) and its splice variant AR-V7.

Methodology:

Treat prostate cancer cells (e.g., LNCaP, C4-2, LNCaP-95, 22Rv1) with IPI-9119 at various

concentrations and for different durations.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against AR-FL and AR-V7, and a loading

control (e.g., β-actin or GAPDH).

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of IPI-9119 in a preclinical animal model.

Methodology:
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Implant human cancer cells (e.g., CRPC xenografts) subcutaneously into

immunocompromised mice.

Allow the tumors to reach a palpable size.

Randomize the mice into treatment and control groups.

Administer IPI-9119 or a vehicle control. For continuous infusion, osmotic pumps can be

implanted subcutaneously. A typical formulation for in vivo studies is IPI-9119 resuspended in

20% 1-methyl-2-pyrrolidinone in 0.1 M sodium phosphate buffer, pH 8.

Measure tumor volume and body weight regularly (e.g., twice a week).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting, immunohistochemistry).

Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating a novel compound like IPI-
9119.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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